molecular formula C12H13FO2 B8791200 trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B8791200
M. Wt: 208.23 g/mol
InChI Key: KMFYGBAATKYLCU-UHFFFAOYSA-N
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Description

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is a chemical compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further esterified with an ethyl group

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3

InChI Key

KMFYGBAATKYLCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of a suitable precursor, followed by esterification. One common method involves the reaction of (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • Ethyl (1R,2R)-2-phenylcyclopropanecarboxylate
  • Ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylate
  • Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylate

Comparison: trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the fluorinated compound may exhibit enhanced stability, lipophilicity, and binding affinity to certain biological targets.

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